N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-5-8-15(10-17)12-7-4-3-6-11(12)13(18)20-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOSANDZUZNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves the reaction of an appropriate isobenzofuran derivative with a piperidine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the isobenzofuran derivative reacts with an ethylamine derivative in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Arylpiperidine Carboxamides
Compounds like 4-(7-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (23) and 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43) share the piperidine carboxamide backbone but differ in substituents (e.g., iodophenyl vs. chlorophenyl). These modifications influence lipophilicity and electronic effects, as evidenced by LCMS data ([M+H]+ 336 for compound 23 vs. 449.1 for compound 43) .
Spirocyclic Carboxamides
This substitution may alter metabolic stability and target affinity .
Spiro-Isobenzofuran Derivatives
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide, N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo (CAS 510758-23-3) incorporates a xanthene ring instead of piperidine, increasing molecular weight (458.42 g/mol) and introducing azide functionality. This structural divergence reduces 3D similarity scores (e.g., 0.3049 in molecular overlays) and shifts applications toward fluorescent probes or click chemistry .
Enzyme Inhibition
Piperidine carboxamides like 4a (from ) exhibit partial 3D overlap with FAAH inhibitors (e.g., WO2009127944), where aryloxy-benzylidene groups enhance enzyme binding.
Herbicidal Activity
Piperidyl carboxamides with p-fluorophenyl groups (e.g., compounds 4c–4g in ) show herbicidal activity via D1 protease inhibition. The target compound’s spiro system may restrict conformational flexibility, altering binding kinetics compared to non-spiro analogs .
NMR and LCMS Trends
- N-p-fluorophenylcarboxamides : N-H signals at 6.92–6.44 ppm (¹H-NMR), influenced by electron-withdrawing fluorine.
- N-ethylcarboxamide : Expected N-H shifts near 4.25–4.50 ppm, similar to N-alkyl analogs () .
- LCMS data for spiro compounds typically show [M+H]+ > 400, reflecting higher molecular complexity .
Toxicity
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (a structural analog) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2). The carboxamide variant may mitigate ester-related hydrolysis risks but requires specific toxicity assays .
Biological Activity
N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : Approximately 313.36 g/mol
The compound features a spirocyclic structure that incorporates an isobenzofuran moiety and a piperidine ring. This unique arrangement of functional groups may contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. One effective method includes a one-pot cascade reaction that utilizes precursors such as 3-mercapto [1,2,4]triazoles and trifluoromethyl β-diketones. This approach optimizes yield and efficiency while allowing for the functionalization of various sites on the molecule.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities including anti-inflammatory, anticancer, antioxidant, and analgesic effects. The following sections detail specific biological activities associated with this compound.
Anti-inflammatory Activity
Studies have shown that derivatives of compounds similar to N-ethyl-3-oxo-3H-spiro[isobenzofuran] can inhibit inflammatory pathways. For instance, the inhibition of caspase enzymes has been noted in related compounds, suggesting potential anti-inflammatory properties for N-ethyl derivatives as well .
Anticancer Properties
The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Preliminary in vitro studies indicate cytotoxic effects against various cancer cell lines, with mechanisms potentially involving apoptosis induction or cell cycle arrest. The IC50 values observed in related studies range from 0.149 μM to 34.3 μM for similar compounds targeting cancer cells .
Antioxidant Effects
The antioxidant activity of spirocyclic compounds has been documented in various studies. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The specific antioxidant capacity of N-ethyl-3-oxo has yet to be fully characterized but is anticipated based on structural analogies .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of N-ethyl-3-oxo-3H-spiro[isobenzofuran], a comparison with other structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Piperidine ring | Anti-inflammatory properties |
| Compound B | Isobenzofuran core | Neuroprotective effects |
| Compound C | Trifluoromethyl groups | Potential for metabolic disorder treatment |
This table illustrates how variations in structural components can lead to differing biological activities among related compounds.
Case Studies and Research Findings
Recent studies have focused on the interaction of spirocyclic compounds with biological targets through molecular docking simulations and in vitro assays. These investigations are crucial for understanding the binding affinities and specificities towards various proteins or enzymes, which could elucidate the mechanisms behind their observed biological activities.
Example Study
In one notable study, researchers synthesized a series of spirocyclic compounds and evaluated their effects on cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
